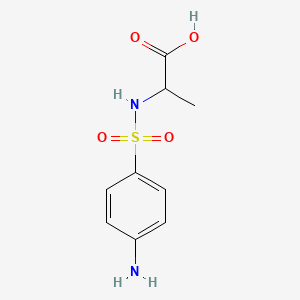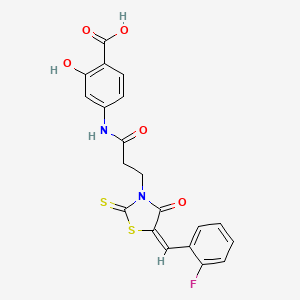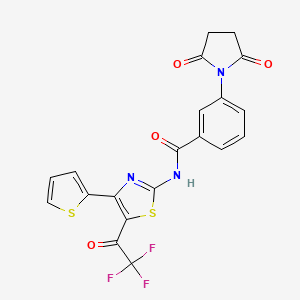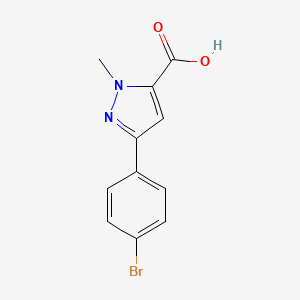![molecular formula C22H21ClN4O2S3 B2520260 1-{5-[(4-Chlorphenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-methylpropan-2-sulfonyl)-1H-pyrazol-5-amin CAS No. 956606-61-4](/img/structure/B2520260.png)
1-{5-[(4-Chlorphenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-methylpropan-2-sulfonyl)-1H-pyrazol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine, appears to be a complex molecule that may be related to the field of organic synthesis and medicinal chemistry. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and functionalities that can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of related compounds involves the use of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture. These intermediates can act as N-(Boc)-protected nitrones and react with organometallics to yield N-(Boc)hydroxylamines, which are valuable building blocks in organic synthesis . This suggests that the synthesis of the compound may involve similar strategies for introducing the tert-butylsulfonyl group and constructing the pyrazole and thiazole moieties.
Molecular Structure Analysis
The molecular structure of related 1,3,4-thiadiazole derivatives, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, reveals a strong interaction between the sulfonyl group and the thiadiazole ring, with bond lengths and angles indicating a distorted arrangement around the sulfur atom . This information can be extrapolated to the compound , suggesting that the sulfonyl and thiazole groups may interact similarly, potentially affecting the molecule's reactivity and conformation.
Chemical Reactions Analysis
While the provided papers do not detail reactions specific to the compound , they do describe the reactivity of related sulfone and thiadiazole moieties. The tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are shown to be versatile intermediates that can undergo further chemical transformations, which may include cyclization, substitution, or addition reactions . These reactions are crucial for building complex molecular architectures like the one found in the compound being analyzed.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural features such as the tert-butylsulfonyl group and the thiadiazole ring are known to influence properties like solubility, stability, and reactivity. The presence of the sulfonyl group, for instance, can enhance the compound's polarity and potentially its solubility in polar solvents . The bulky tert-butyl group may also impart steric hindrance, affecting the molecule's reactivity and interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Diese Verbindung wurde als antiviral wirksam befunden . Insbesondere zeigten Derivate dieser Verbindung eine Anti-Tabakmosaikvirus-Aktivität . Dies deutet auf mögliche Anwendungen bei der Entwicklung antiviraler Medikamente oder Behandlungen hin.
Antifungale Eigenschaften
Sulfonamid-Derivate, zu denen diese Verbindung gehört, sollen antifungale Eigenschaften besitzen . Dies könnte sie bei der Entwicklung antifungaler Behandlungen oder Pestizide nützlich machen.
Herbizide Anwendungen
Sulfonamid-Derivate wurden auch als herbizid wirksam befunden . Dies deutet darauf hin, dass diese Verbindung bei der Entwicklung neuer Herbizide eingesetzt werden könnte.
Berechnungschemie
Diese Verbindung wurde mit Hilfe der Dichtefunktionaltheorie (DFT) untersucht, um ihre geometrischen und elektronischen Strukturen zu bestimmen . Diese Art von Forschung kann zum Verständnis der Eigenschaften und des Verhaltens der Verbindung beitragen, was in verschiedenen Bereichen wie der Medikamentenentwicklung und der Materialwissenschaft nützlich sein kann.
Biologische Aktivitäten
Oxadiazol-Derivate, zu denen diese Verbindung gehört, haben ein breites Spektrum an biologischen Aktivitäten, darunter antifungale, antivirale, antibakterielle und antimikrobielle Eigenschaften . Dies deutet auf mögliche Anwendungen in der pharmazeutischen Chemie und der Entwicklung neuer Medikamente hin.
Materialwissenschaft
Die Untersuchung der geometrischen und elektronischen Strukturen dieser Verbindung kann auch in der Materialwissenschaft nützlich sein . Das Verständnis dieser Eigenschaften kann bei der Entwicklung neuer Materialien mit den gewünschten Eigenschaften helfen.
Safety and Hazards
The safety data sheet for a similar compound, 4-tert-Butylphenol, indicates that it causes skin irritation, serious eye damage, and is suspected of damaging fertility . It is also very toxic to aquatic life with long-lasting effects . These hazards may also apply to the compound , but specific safety data should be consulted.
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It is known that the structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of the prepared compounds .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been reported to possess certain anti-viral activities .
Eigenschaften
IUPAC Name |
4-tert-butylsulfonyl-2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S3/c1-22(2,3)32(28,29)17-13-25-27(19(17)24)21-26-18(14-7-5-4-6-8-14)20(31-21)30-16-11-9-15(23)10-12-16/h4-13H,24H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBHTDPQFYDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N(N=C1)C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2520180.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid](/img/structure/B2520186.png)
![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2520187.png)


![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B2520191.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2520193.png)
![N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2520194.png)


![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)